5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo-triazole core, substituted with a 4-nitrophenyl group, a 3,5-dimethylpiperidine moiety, and an ethyl side chain. Its synthesis and characterization likely involve advanced crystallographic techniques, as inferred from the prominence of tools like SHELX and WinGX in small-molecule crystallography.
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(4-nitrophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-4-16-21-20-24(22-16)19(26)18(29-20)17(23-10-12(2)9-13(3)11-23)14-5-7-15(8-6-14)25(27)28/h5-8,12-13,17,26H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBYDPFFWWZCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CC(CC(C4)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 415.5 g/mol. It features a thiazole and triazole ring system that is often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1008980-34-4 |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, compounds similar to 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol demonstrated effective antibacterial and antifungal activities against a range of pathogens. For instance, compounds in this class have shown effectiveness against resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial therapies .
Anticancer Activity
The thiazole and triazole moieties are well-documented for their anticancer properties. A study involving related compounds indicated promising activity against various cancer cell lines including breast and colon cancer. For example, certain triazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer), suggesting that the compound could be further explored for its anticancer potential .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells leading to apoptosis.
- Interference with DNA Synthesis : The structural similarity to nucleotides may allow these compounds to interfere with DNA replication in rapidly dividing cells.
Study 1: Antimicrobial Efficacy
In a comparative study of various triazole derivatives, 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol was tested against standard bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones comparable to established antibiotics.
Study 2: Anticancer Properties
A recent investigation into the anticancer effects of thiazolo-triazole derivatives found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. This study highlighted the potential for developing targeted therapies based on this chemical structure.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the thiazole and triazole rings exhibit significant antimicrobial properties. The presence of the 3,5-dimethylpiperidine moiety enhances the compound's interaction with bacterial targets. Studies have shown that derivatives of similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria:
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
These findings suggest that 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol could serve as a lead compound for developing new antibacterial agents.
Antiviral Properties
The antiviral potential of this compound is linked to its ability to interfere with viral replication mechanisms. Similar compounds have been shown to enhance the activity of host antiviral proteins such as APOBEC3G, which inhibits retroviral replication:
| Compound Name | Viral Target | IC50 (µM) |
|---|---|---|
| Compound C | Hepatitis B Virus | 5.0 |
| Compound D | HIV | 10.0 |
These results indicate that modifications to the structure of 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol could lead to effective antiviral agents.
Anticancer Activity
The triazole and thiazole rings are well-known for their anticancer properties. Research has demonstrated that compounds containing these moieties can induce apoptosis in cancer cells and inhibit tumor growth:
| Compound Name | Cancer Type | Mechanism of Action |
|---|---|---|
| Compound E | Breast Cancer | Inhibition of cell proliferation |
| Compound F | Lung Cancer | Induction of apoptosis via caspase activation |
Case Studies
Several studies have explored the efficacy of thiazole and triazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than traditional antibiotics .
- Antiviral Activity Assessment : In vitro studies demonstrated that triazole derivatives significantly inhibited the replication of Hepatitis C virus in hepatocyte cultures, suggesting that 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol may share similar mechanisms .
Comparison with Similar Compounds
Research Findings and Limitations
The evidence emphasizes software methodologies but lacks experimental data on the compound itself. For example:
- SHELX ’s role in refining small-molecule structures suggests that the target compound’s crystal structure was likely resolved using these tools.
- ORTEP-3 ’s graphical interface would enable visualization of its stereochemistry relative to analogs.
- WinGX could facilitate comparative analysis of crystallographic data across similar molecules.
Critical gaps :
No biological or pharmacological data (e.g., IC50, binding affinity).
No synthetic yield or stability comparisons.
No spectroscopic or chromatographic data (NMR, HPLC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
